(3S,4R)-4-(aminomethyl)piperidin-3-ol (3S,4R)-4-(aminomethyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869461
InChI: InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1
SMILES:
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol

(3S,4R)-4-(aminomethyl)piperidin-3-ol

CAS No.:

Cat. No.: VC15869461

Molecular Formula: C6H14N2O

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-4-(aminomethyl)piperidin-3-ol -

Specification

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
IUPAC Name (3S,4R)-4-(aminomethyl)piperidin-3-ol
Standard InChI InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1
Standard InChI Key RQEXJRROGBIXMM-PHDIDXHHSA-N
Isomeric SMILES C1CNC[C@H]([C@H]1CN)O
Canonical SMILES C1CNCC(C1CN)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

(3S,4R)-4-(Aminomethyl)piperidin-3-ol (C₆H₁₄N₂O) is a bicyclic amine characterized by a six-membered piperidine ring with hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups at positions 3 and 4, respectively . The stereochemistry at these positions is critical: the 3S configuration places the hydroxyl group in the equatorial plane, while the 4R configuration orients the aminomethyl substituent axially. This spatial arrangement influences hydrogen-bonding potential and interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₁₄N₂O
Molecular Weight130.19 g/mol
SMILESC1CNCC@HO
InChIKeyRQEXJRROGBIXMM-PHDIDXHHSA-N
Hydrogen Bond Donors3 (2 -NH₂, 1 -OH)
Hydrogen Bond Acceptors3 (1 -OH, 2 -NH₂)

Conformational Dynamics

X-ray crystallographic data from related 3-substituted piperidines suggest that the piperidine ring adopts a chair conformation, with substituents influencing puckering parameters . For instance, 3-isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one exhibits a distorted chair conformation with a dihedral angle of 60.4° between aromatic rings . In (3S,4R)-4-(aminomethyl)piperidin-3-ol, steric interactions between the hydroxyl and aminomethyl groups may induce slight chair distortion, potentially enhancing binding to asymmetric protein pockets .

Synthetic Strategies and Optimization

Retrosynthetic Considerations

The synthesis of (3S,4R)-4-(aminomethyl)piperidin-3-ol likely involves:

  • Piperidine Ring Formation: Cyclization of a linear precursor (e.g., pentanediamine derivatives) via reductive amination or Dieckmann condensation .

  • Stereoselective Functionalization: Introduction of hydroxyl and aminomethyl groups using chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution could enforce the 3S,4R configuration .

  • Protection-Deprotection Sequences: Temporary masking of amine and alcohol functionalities to prevent side reactions during alkylation or oxidation steps .

Analogous Synthetic Routes

While no direct synthesis is reported, methodologies for related piperidines provide insights:

  • Alkylation of Piperidine Imides: As demonstrated for 3-phenylpiperidine-2,6-dione derivatives, refluxing imides with dibromoalkanes (e.g., 1,3-dibromopropane) in acetone with DBU yields N-alkylated products . Adapting this to a hydroxylated precursor could install the aminomethyl group.

  • Mitsunobu Reaction: Stereocontrolled introduction of hydroxyl groups using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Reductive Amination: Coupling a ketone intermediate (e.g., 4-aminomethylpiperidin-3-one) with ammonia under hydrogenation conditions .

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsPurpose
1CyclizationPentanediamine, NaBH₃CN, HClForm piperidine ring
2HydroxylationOsO₄, NMOIntroduce 3-OH with S-configuration
3AminomethylationCH₂O, NH₃, H₂/Pd-CInstall 4-CH₂NH₂ group
4Chiral ResolutionTartaric acid derivativeIsolate (3S,4R) stereoisomer

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